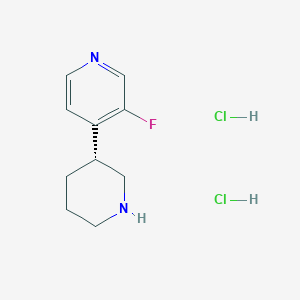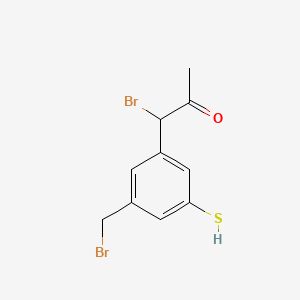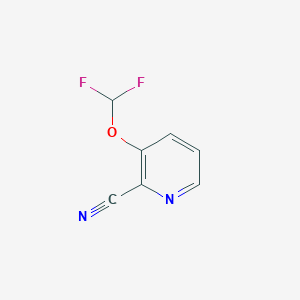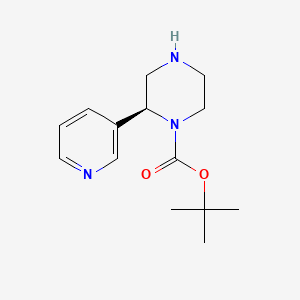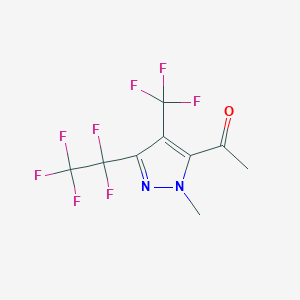
tert-Butyl (S)-2-(4-chlorobenzyl)-4-oxopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl ester group, a 4-chlorophenylmethyl group, and a 4-oxo-pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This approach involves Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in a single pot reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Steglich esterification processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, manganese catalyst, nonafluoro-tert-butyl alcohol (NFTBA) as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Primary alcohols from the hydroxylation of the tert-butyl group.
Reduction: Hydroxyl derivatives of the pyrrolidine ring.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions . The 4-chlorophenyl group can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
TERT-BUTYL (2S)-2-[(4-METHOXYPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE: Similar structure but with a methoxy group instead of a chloro group.
TERT-BUTYL (2S)-2-[(4-FLUOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
The presence of the 4-chlorophenyl group in TERT-BUTYL (2S)-2-[(4-CHLOROPHENYL)METHYL]-4-OXO-PYRROLIDINE-1-CARBOXYLATE imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C16H20ClNO3 |
|---|---|
Poids moléculaire |
309.79 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-[(4-chlorophenyl)methyl]-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20ClNO3/c1-16(2,3)21-15(20)18-10-14(19)9-13(18)8-11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
Clé InChI |
GETZHENNXYUGKR-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1CC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(=O)CC1CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


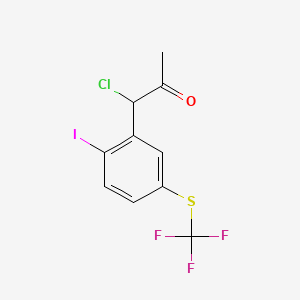


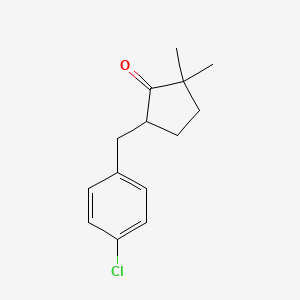
![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
